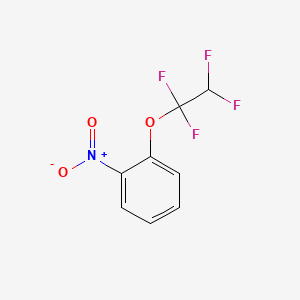

2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

Description

2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene, with the chemical formula C₈H₅F₄NO₃ and a molecular weight of 239.12 g/mol , is recognized as a specialty chemical, primarily utilized in research and as a chemical or reaction intermediate. chemicalbook.comscbt.commarketpublishers.com Its significance is best understood by dissecting its core components and their roles in modern chemistry.

Interactive Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 28202-31-5 |

| Molecular Formula | C₈H₅F₄NO₃ |

| Molecular Weight | 239.12 g/mol |

| Synonyms | 2-(1,1,2,2-Tetrafluoroethoxy)-1-nitrobenzene, Benzene (B151609), 1-nitro-2-(1,1,2,2-tetrafluoroethoxy)- |

Data sourced from ChemicalBook. chemicalbook.com

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a rapidly expanding field due to the unique properties imparted by fluorine atoms. wikipedia.orgnumberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. numberanalytics.com Fluorine's high electronegativity and the strength of the C-F bond contribute to increased thermal stability and resistance to metabolic degradation. researchgate.net

It is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. wikipedia.orgcas.cn The strategic incorporation of fluorine can enhance a drug's efficacy, bioavailability, and metabolic stability. numberanalytics.comresearchgate.net While naturally occurring organofluorine compounds are exceedingly rare, synthetic organofluorines have become indispensable in various industries. researchgate.netcas.cn The presence of the tetrafluoroethoxy group in this compound firmly places it within this critical area of research, where it can serve as a building block for more complex fluorinated molecules. scispace.com

Nitrobenzene (B124822) and its derivatives are fundamental intermediates in the chemical industry. taylorandfrancis.comtaylorandfrancis.com They are extensively used in the synthesis of a wide array of products, including anilines, dyes, pesticides, polymers, and pharmaceuticals. taylorandfrancis.commdpi.com The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.orgstackexchange.com This reactivity is a cornerstone of their synthetic utility.

The reduction of the nitro group to an amino group is one of the most important transformations of nitroaromatics, providing access to a vast range of aniline (B41778) derivatives. orgsyn.org Research in this area focuses on developing efficient and selective reduction methods. nih.gov Furthermore, the nitro group's influence on the electronic properties of the benzene ring is a subject of continuous study, particularly in the context of designing molecules with specific electronic or optical properties. utexas.edu As a substituted nitrobenzene, this compound is a substrate for these well-established reaction pathways, offering a route to fluorinated anilines and other complex aromatic compounds.

The tetrafluoroethoxy group (-OCH₂CF₂H) is a specific type of polyfluoroalkoxy substituent. The incorporation of such groups can significantly influence a molecule's properties. Polyfluorinated fragments are known to affect lipophilicity and conformational rigidity, which are critical parameters in drug design and materials science. nih.gov

The synthesis of molecules containing the tetrafluoroethoxy group often involves the use of fluorinated building blocks like tetrafluoroethylene (B6358150). scispace.com The presence of multiple fluorine atoms in the ethoxy chain leads to a strong inductive effect, modifying the electronic nature of the attached benzene ring. This can influence the reactivity of the nitro group and the aromatic ring itself. In the context of this compound, this moiety is crucial for introducing fluorine into a target molecule, potentially enhancing its performance in various applications.

The academic significance of incorporating fluorine into organic molecules is vast and well-documented. wikipedia.orgcas.cn The substitution of hydrogen with fluorine, which has a similar atomic size, can lead to profound changes in a molecule's properties without significant steric alteration. numberanalytics.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, which can prolong the active life of a drug molecule. researchgate.net

Increased Lipophilicity: Fluorination often increases a molecule's ability to dissolve in fats and lipids, which can improve its absorption and distribution in biological systems. numberanalytics.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets. nih.gov

Interactive Table 2: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally Increased | High strength of the C-F bond resists enzymatic cleavage. researchgate.net |

| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen. numberanalytics.com |

| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with biological targets. |

| Acidity/Basicity | Modified | Strong electron-withdrawing effect alters pKa values. |

The study of molecules like this compound provides a platform for researchers to explore these fundamental principles and to develop new synthetic methodologies for creating novel fluorinated compounds with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-4-2-1-3-5(6)13(14)15/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPNQVWBJNSDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182468 | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-o-nitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28202-31-5 | |

| Record name | 1-Nitro-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28202-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-o-nitrophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028202315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,beta,beta-Tetrafluoro-o-nitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,β,β-tetrafluoro-o-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Strategies for the Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene and Related Precursors

The formation of the aryl-fluoroalkyl ether bond is a critical step. This can be accomplished through several nucleophilic substitution strategies, including the classical Williamson ether synthesis and its aromatic equivalent, nucleophilic aromatic substitution (SNAr).

The Williamson ether synthesis is a cornerstone method for preparing ethers, typically involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.combyjus.com Developed by Alexander Williamson in 1850, this reaction remains one of the most straightforward and versatile methods for creating both symmetrical and asymmetrical ethers. masterorganicchemistry.comorganicchemistrytutor.com The mechanism is a single, concerted step where the nucleophilic alkoxide ion performs a backside attack on the electrophilic carbon of the alkylating agent, displacing a leaving group. masterorganicchemistry.comyoutube.com For this reaction to be efficient, the alkylating agent should be unhindered, such as a methyl or primary halide, to avoid competing elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com

In the context of synthesizing this compound, two main Williamson-type pathways can be envisioned:

Reaction of a nitrophenoxide with a tetrafluoroethylating agent: In this approach, 2-nitrophenol (B165410) is deprotonated by a suitable base, such as sodium hydroxide, to form the sodium 2-nitrophenoxide salt (o-nitrophenol sodium salt). wvu.edunih.gov This salt then acts as the nucleophile, attacking an electrophilic 1,1,2,2-tetrafluoroethyl species, such as 1-bromo-1,1,2,2-tetrafluoroethane (B1616753) or 1,1,2,2-tetrafluoroethyl tosylate. The alkoxide can be prepared in situ, and common solvents for this reaction include acetonitrile (B52724) and N,N-dimethylformamide (DMF), with temperatures typically ranging from 50-100 °C. byjus.com

Reaction of a tetrafluoroethoxide with a halogenated nitrobenzene (B124822): The alternative involves using a pre-formed or in-situ generated 1,1,2,2-tetrafluoroethoxide as the nucleophile to displace a halide from a 2-halonitrobenzene. This pathway proceeds via a nucleophilic aromatic substitution (SNAr) mechanism rather than a standard SN2 reaction, as substitution on an sp²-hybridized carbon is involved. organicchemistrytutor.com This approach is detailed further in section 2.1.3.

A specialized strategy involves the generation of fluorinated alkoxides in situ, which are then immediately trapped by an alkylating agent. One such method involves the reaction of acyl chlorides with potassium fluoride (B91410) (KF) in a solvent like diglyme (B29089) to generate a potassium fluoroalkoxide intermediate. This alkoxide is highly reactive and is not isolated but is subsequently treated with an electrophilic alkylating agent, such as dimethyl sulfate (B86663) or an alkyl tosylate, to form the desired fluorinated ether. The efficiency of this process is dependent on the stability and nucleophilicity of the in-situ generated alkoxide and the reactivity of the alkylating agent used. minia.edu.eg This method provides a pathway to create partially fluorinated ethers from readily available acyl halides. minia.edu.eg

The synthesis of this compound can be effectively achieved via nucleophilic aromatic substitution (SNAr). This reaction pathway is distinct from SN2 reactions and is viable for aromatic systems that are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgnih.gov

The mechanism involves a two-step addition-elimination process. libretexts.org First, the nucleophile (in this case, 1,1,2,2-tetrafluoroethoxide) attacks the carbon atom bearing the leaving group (e.g., a halogen) on the nitrobenzene ring. This attack is the rate-limiting step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken during this stage. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final ether product. libretexts.org

For this reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov In the case of 2-halonitrobenzenes, the nitro group at the ortho position strongly activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.org Among the halogens, fluoride is the best leaving group for SNAr reactions due to the high electronegativity of fluorine, which makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. nih.govdoubtnut.com Therefore, the reaction of 2-fluoronitrobenzene with sodium 1,1,2,2-tetrafluoroethoxide is a highly viable route to the target compound.

Nitration Reactions for Aromatic Nitro Compounds

If the synthetic strategy involves preparing (1,1,2,2-tetrafluoroethoxy)benzene (B1293907) first, the final step is the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution (EAS).

The position of the incoming electrophile in an EAS reaction is directed by the substituent already present on the benzene (B151609) ring. Substituents are classified as either activating or deactivating and as either ortho, para-directing or meta-directing. minia.edu.eg

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. These groups are typically ortho, para-directors. wikipedia.orgorganicchemistrytutor.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction. Most deactivating groups are meta-directors. wikipedia.orgorganicchemistrytutor.com

The (1,1,2,2-tetrafluoroethoxy) group (-OCF₂CF₂H) presents a case of competing electronic effects.

Resonance Effect (+M): The oxygen atom directly attached to the ring has lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases electron density at the ortho and para positions, favoring electrophilic attack at these sites and stabilizing the resulting carbocation intermediate (the arenium ion). organicchemistrytutor.comlibretexts.org This resonance donation is characteristic of all alkoxy groups (like -OCH₃) and directs substitution to the ortho and para positions. organicchemistrytutor.comyoutube.com

Inductive Effect (-I): The highly electronegative fluorine atoms on the ethyl chain strongly pull electron density away from the oxygen and, consequently, from the aromatic ring through the sigma bonds. This powerful inductive effect deactivates the entire ring towards electrophilic attack. Groups like trifluoromethyl (-CF₃) are strongly deactivating and are meta-directors because the inductive withdrawal destabilizes the arenium ion intermediates for ortho and para attack more than for meta attack. wikipedia.orgyoutube.com

Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com The most common method involves treating the aromatic compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com The mechanism proceeds through three principal steps:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the (1,1,2,2-tetrafluoroethoxy)benzene ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. nih.govresearchgate.net The positive charge in this intermediate is delocalized over the ortho and para positions relative to the point of attack.

Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that bears the new nitro group. This final step restores the aromatic π-system, yielding the neutral nitroaromatic product. researchgate.net

Advanced Synthetic Approaches for Fluorinated Ethers and Aromatic Systems

The synthesis of fluorinated aromatic ethers combines the challenges of forming a robust carbon-fluorine bond and constructing an ether linkage to an aromatic ring. The presence of a nitro group on the benzene ring, as in this compound, introduces strong electron-withdrawing effects that significantly influence the reactivity of the aromatic system. nih.govrsc.org This activation is crucial for certain synthetic strategies, particularly nucleophilic aromatic substitution.

A plausible and conventional route for synthesizing fluoroalkyl aryl ethers is the Williamson ether synthesis. nih.gov For the target molecule, this would involve the reaction of a 1,1,2,2-tetrafluoroethoxide salt with 2-halonitrobenzene. Another primary strategy is the direct nitration of a precursor molecule, 1-(1,1,2,2-tetrafluoroethoxy)benzene. The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene through the nitration of 2-fluoro-1,4-dimethoxybenzene demonstrates the viability of introducing a nitro group to a pre-existing fluorinated aromatic ether. mdpi.comyoutube.com

Furthermore, nucleophilic aromatic substitution (SNAr) stands out as a powerful method for creating aryl ethers, especially on electron-deficient aromatic rings. researchgate.netmdpi.com The nitro group in the target compound strongly activates the aromatic ring, making it susceptible to nucleophilic attack. mdpi.com This suggests a pathway where 2-fluoronitrobenzene or 2-chloronitrobenzene reacts with a 1,1,2,2-tetrafluoroethoxide nucleophile. researchgate.netnih.gov

Development of Novel Fluorinating and Fluoroalkylating Reagents and Methodologies

The progress in organofluorine chemistry is intrinsically linked to the development of new reagents that can safely and selectively introduce fluorine or fluoroalkyl groups. beilstein-journals.org While elemental fluorine is highly reactive and hazardous, a range of electrophilic and nucleophilic fluorinating agents have been developed for more controlled applications. beilstein-journals.org

Electrophilic Fluorinating Agents: Reagents like Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used, easy-to-handle sources of electrophilic fluorine. beilstein-journals.org These are crucial for reactions where a fluorine atom is added to a nucleophilic carbon, such as an enol or an organometallic species.

Nucleophilic Fluorinating Agents: Sources of fluoride ions (F⁻), such as potassium fluoride (KF) and cesium fluoride (CsF), are fundamental in nucleophilic fluorination reactions, including halogen exchange (Halex) reactions. beilstein-journals.org

Fluoroalkylating Reagents: For introducing entire fluoroalkyl groups like the tetrafluoroethoxy moiety, specialized reagents are necessary. While reagents for trifluoromethoxylation have been developed, direct "tetrafluoroethoxylation" reagents are less common. mdpi.com Synthesis often relies on using building blocks like 1,1,2,2-tetrafluoroethanol or its derivatives. nih.gov The development of reagents that can directly transfer the -OCF₂CF₂H group remains an active area of research.

Site-Specific Incorporation of Fluorine and Fluoroalkyl Groups

Achieving regioselectivity is a critical challenge in the synthesis of complex aromatic compounds. For a molecule like this compound, this involves the precise placement of both the nitro group and the tetrafluoroethoxy group.

Two primary retrosynthetic pathways can be envisioned:

Nitration of a Precursor: Starting with (1,1,2,2-tetrafluoroethoxy)benzene, an electrophilic nitration reaction could be employed. The directing effects of the fluoroalkoxy group would determine the position of the incoming nitro group. The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene by nitration serves as a precedent for this type of site-specific functionalization. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): Starting with a dinitro- or halonitro-substituted benzene, the tetrafluoroethoxy group can be introduced. The inherent activation provided by the nitro group(s) directs the nucleophile to specific positions. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that the fluorine atom, activated by a meta-nitro group, can be selectively displaced by various nucleophiles. beilstein-journals.org Similarly, reacting 2-chloronitrobenzene or 2-fluoronitrobenzene with sodium 1,1,2,2-tetrafluoroethoxide would be a direct method for site-specific incorporation of the ether group.

Transition metal-catalyzed cross-coupling reactions also offer excellent site-specificity. A palladium-catalyzed C–O coupling between 2-bromonitrobenzene and 1,1,2,2-tetrafluoroethanol could precisely form the desired ether linkage at the ortho position to the nitro group. nih.gov

Asymmetric Synthesis Methodologies in Fluorinated Chemistry

Asymmetric synthesis is fundamental to medicinal chemistry for producing enantiomerically pure compounds. youtube.comyoutube.com While this compound is an achiral molecule, the methodologies of asymmetric synthesis are central to the broader field of fluorinated chemistry. These techniques are essential for creating chiral fluorinated molecules where a stereocenter is present. beilstein-journals.orgyoutube.com

Key Asymmetric Strategies:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective transformation, after which it is removed. youtube.com

Chiral Catalysts: This is the more efficient approach, where a small amount of a chiral catalyst, either a metal complex or an organocatalyst, generates large quantities of a chiral product. beilstein-journals.orgnih.gov

For example, the asymmetric synthesis of fluorinated amino acids has been achieved using chiral Nickel(II) complexes, demonstrating the power of metal catalysis in controlling stereochemistry. beilstein-journals.org Similarly, organocatalysts, such as cinchona alkaloids, have been successfully used in the stereoselective synthesis of compounds like α-fluoro-γ-nitro thioesters. nih.gov These methods highlight the sophisticated tools available for constructing complex, chiral fluorinated molecules, even though they are not directly required for the synthesis of the achiral target compound of this article.

Catalytic Approaches in Synthesis

Catalysis offers milder reaction conditions, higher efficiency, and greater selectivity compared to stoichiometric methods. Both metal-based and organic catalysts have revolutionized the synthesis of fluorinated compounds.

Metal-Catalyzed Reactions in Fluorination and Functionalization

Transition metals like palladium, copper, nickel, and iron play a pivotal role in forming C–O and C–F bonds. nih.govresearchgate.netchemrxiv.org

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination and its etherification counterpart are powerful methods for forming C-N and C-O bonds. A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols using a palladium catalyst and a specialized phosphine (B1218219) ligand (tBuBrettPhos) has been reported. nih.gov This method is notable for its short reaction times and broad functional group tolerance, making it a strong candidate for synthesizing this compound from 2-bromonitrobenzene and 1,1,2,2-tetrafluoroethanol. nih.govnih.gov

| Aryl Halide | Fluorinated Alcohol | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Bromobenzonitrile | 2,2,2-Trifluoroethanol | tBuBrettPhos Pd G3 / Cs₂CO₃ | 94 |

| 3-Bromobenzaldehyde | 2,2,3,3-Tetrafluoropropanol | tBuBrettPhos Pd G3 / Cs₂CO₃ | 92 |

| Methyl 4-bromobenzoate | 2,2-Difluoroethanol | tBuBrettPhos Pd G3 / Cs₂CO₃ | 88 |

| 1-Bromo-3,5-dimethylbenzene | 2-Fluoroethanol | tBuBrettPhos Pd G3 / Cs₂CO₃ | 96 |

Copper-Catalyzed Reactions: Copper-mediated couplings are also used for preparing fluoroalkyl aryl ethers, often involving the reaction of aryl iodides or bromides with fluorinated alcohols. nih.gov

Nickel and Iron Catalysis: Nickel catalysts are effective for activating C–O bonds in aryl ethers for cross-coupling reactions. researchgate.net Iron-catalyzed reactions have been developed for the multicomponent fluoroalkylarylation of enamides, showcasing the utility of cheaper, more earth-abundant metals in complex bond formations. chemrxiv.org

Organocatalysis in Fluorinated Compound Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, particularly for asymmetric reactions. nih.gov

Enamine and Iminium Catalysis: Chiral amines can activate carbonyl compounds towards asymmetric fluorination by forming nucleophilic enamines or electrophilic iminium ions.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can shuttle anions, including fluoride, into an organic phase to react with a substrate in a stereocontrolled manner.

Organophotoredox Catalysis: This rapidly developing field uses organic dyes or other photo-active molecules to catalyze reactions through single-electron transfer upon irradiation with visible light. acs.orgnih.gov It has been applied to C-F bond activation, enabling the transformation of readily available fluorinated compounds into new products. acs.orgnih.gov For example, organophotoredox catalysis has been used for the carboxylation of various fluorinated compounds. acs.org

While many organocatalytic methods are geared towards asymmetric synthesis, their principles can be applied to achiral targets as well, often providing mild and selective reaction conditions. nih.gov

| Reaction Type | Substrates | Organocatalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Conjugate Addition | Fluorinated monothiomalonates + Nitroolefins | Cinchona alkaloid-urea | Stereoselective synthesis of α-fluoro-γ-nitro thioesters | nih.gov |

| Carboxylation | Versatile fluorinated compounds + CO₂ | Organic dye (photocatalyst) | Synthesis of fluorinated carboxylic acids | acs.org |

| Nucleophilic Fluorination | Aldehydes + Organofluoro nucleophiles | Chiral amines | Asymmetric synthesis of fluorinated compounds | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study nitroaromatic compounds. For 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict a range of molecular properties. globalresearchonline.netnih.govresearchgate.net

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.netnih.gov This process minimizes the energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the orientation of the nitro (NO₂) and tetrafluoroethoxy (-OCHF₂CHF₂) groups relative to the benzene (B151609) ring. globalresearchonline.net

Electronic Structure: DFT calculations provide detailed information about the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. globalresearchonline.net A smaller gap suggests the molecule is more likely to be reactive. The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. globalresearchonline.netnih.gov

Spectroscopic Properties: DFT is also a powerful tool for predicting vibrational spectra (FTIR and FT-Raman). globalresearchonline.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra, such as the characteristic stretching and bending vibrations of the C-H, C-N, N=O, and C-F bonds. globalresearchonline.netnih.gov Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, which correspond to the absorption of light in the UV-visible spectrum. nih.gov

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D structure, including bond lengths (Å) and angles (°). | Provides the foundational structure for all other property calculations. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. globalresearchonline.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron; important for assessing electrophilic reactivity. niscair.res.incore.ac.uk |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, stability, and optical properties. globalresearchonline.net |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the molecule's surface. | Identifies reactive sites for electrophilic and nucleophilic attack. nih.gov |

| Vibrational Frequencies | Calculated frequencies corresponding to IR and Raman spectral bands. | Aids in the interpretation of experimental spectroscopic data. researchgate.net |

While DFT is excellent for ground-state properties, more sophisticated ab initio (from first principles) methods are often required to accurately describe electronically excited states and chemical reactions. nih.gov Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are applied to nitroaromatic systems to study their photochemistry. nih.govresearchgate.net

For this compound, these methods would be essential for mapping out the potential energy surfaces of its excited states. nih.gov This allows for the investigation of reaction pathways following the absorption of light, such as the dissociation of the C-NO₂ bond, which is a critical step in the decomposition of many nitroaromatic compounds. nih.gov Such calculations can elucidate the mechanisms of photodegradation, which is vital for assessing the environmental fate and stability of the compound. worktribe.comrsc.org

The photostability of a molecule is largely governed by how it dissipates energy after being promoted to an excited state. One of the most efficient pathways for returning to the ground state is through a conical intersection, which is a point of degeneracy between two electronic potential energy surfaces. nih.gov These intersections act as funnels for rapid, non-radiative decay.

In nitrobenzene (B124822) and its derivatives, studies have shown that relaxation from the first excited singlet state (S₁) involves significant geometric distortions of the nitro group. nih.gov This relaxation can lead to a region where the S₁, ground state (S₀), and a triplet state (T₂) are close in energy. This facilitates not only internal conversion (e.g., S₁ → S₀) but also intersystem crossing (e.g., S₁ → T₂), which is a transition between states of different spin multiplicity. nih.govescholarship.org Characterizing these nonadiabatic regions is crucial for understanding the ultrafast dynamics and photochemical outcomes of this compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes and intermolecular interactions that are not captured by static quantum chemical calculations. nih.govrutgers.educhemrxiv.org

MD simulations are particularly powerful for studying the behavior of this compound in a realistic environment, such as in its liquid state (condensed phase) or dissolved in a solvent (solvated system). nih.gov By simulating a system containing many molecules, one can analyze the various non-covalent interactions that dictate the bulk properties of the substance. mdpi.comnih.gov

For this compound, key intermolecular interactions would include dipole-dipole forces, arising from the polar nitro group, and dispersion forces. nih.gov The tetrafluoroethoxy group would also participate in specific interactions. MD simulations can quantify the strength and geometry of these interactions and calculate macroscopic properties like density, viscosity, and diffusion coefficients. Understanding how the molecule interacts with solvents like water is critical for predicting its environmental transport and bioavailability. nih.govrutgers.edunih.gov

| Interaction Type | Description | Relevance for this compound |

|---|---|---|

| van der Waals Forces | Weak, short-range forces including London dispersion forces. | Crucial for packing and cohesion in the liquid state. nih.gov |

| Dipole-Dipole Interactions | Electrostatic attraction between permanent dipoles. | Significant due to the highly polar nitro (NO₂) group. nih.gov |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N, F). | Potential interactions with protic solvents (e.g., water) or between molecules if acidic protons are present. rutgers.edu |

| π-π Stacking | Attractive interaction between aromatic rings. | Contributes to the stabilization of parallel orientations between molecules. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are statistical modeling techniques that aim to correlate a molecule's chemical structure with its biological activity (QSAR) or physical properties (QSPR). core.ac.ukresearchgate.netnih.gov These models are widely used in toxicology and materials science to predict the properties of new or untested chemicals. dergipark.org.tr

For nitroaromatic compounds, numerous QSAR/QSPR models have been developed to predict endpoints such as toxicity to various organisms and impact sensitivity for energetic materials. nih.govisca.meresearchgate.net To build a model for this compound, one would first compute a series of numerical values, or "descriptors," that represent its structural, electronic, and physicochemical features. These descriptors are often derived from DFT calculations.

Common descriptors for nitroaromatics include:

Hydrophobicity (logP): Represents the tendency of a molecule to dissolve in fats versus water.

Electronic Descriptors: LUMO energy (E_LUMO), which relates to electrophilicity, and other quantum chemical parameters like electrophilicity index (ω). niscair.res.incore.ac.uk

Topological Descriptors: Numerical values derived from the 2D graph of the molecule.

A multilinear regression or machine learning algorithm is then used to create a mathematical equation linking these descriptors to the property of interest. niscair.res.inresearchgate.net Such a model could be used to estimate the toxicity of this compound without the need for extensive experimental testing. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | logP (Octanol-water partition coefficient) | Hydrophobicity, related to transport and bioavailability. niscair.res.in |

| Electronic | E_LUMO (Energy of LUMO) | Electrophilicity and reactivity towards nucleophiles. core.ac.uknih.gov |

| Electronic | Dipole Moment (µ) | Overall polarity of the molecule. dergipark.org.tr |

| Constitutional | Molecular Weight (MW) | Size of the molecule. isca.me |

| Topological | Connectivity Indices | Molecular branching and shape. researchgate.net |

Reaction Mechanism Studies via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.govacs.org Such studies provide deep insights into reaction pathways, regioselectivity, and the factors controlling reaction rates. mdpi.com

For example, computational studies on the decomposition of substituted nitrobenzenes have analyzed competing reaction paths, such as the direct cleavage of the carbon-nitrogen bond versus a multi-step mechanism involving a phenoxyl radical. nih.govacs.org These studies have shown that the nature and position of substituents significantly affect the reaction energy profiles due to electronic effects. nih.govacs.org Similarly, the mechanism of nitrobenzene reduction has been investigated using DFT, revealing the elementary steps and intermediates involved. scribd.com These computational approaches allow for a detailed, step-by-step understanding of how reactions involving the nitroaromatic moiety proceed.

A critical aspect of studying reaction mechanisms is the determination of activation energies (Ea) and the characterization of transition state (TS) structures. researchgate.net The activation energy represents the energy barrier that must be overcome for a reaction to occur, and it is a key determinant of the reaction rate. eurjchem.com The transition state is the highest energy point along the reaction coordinate, a fleeting arrangement of atoms from which the reaction must proceed to products. mit.eduims.ac.jp

Computational methods, particularly DFT, are highly effective for calculating the geometries and energies of transition states and, consequently, the activation barriers of reactions. eurjchem.comresearchgate.net For instance, DFT calculations have been used to determine the activation energies for the nitration of benzene and the decomposition of nitrobenzene derivatives. nih.goveurjchem.com These calculations can reveal how substituents, like the tetrafluoroethoxy group, might alter the stability of the transition state and thus influence the reaction rate. nih.gov Recent advances in machine learning have also produced models that can predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu

The table below presents illustrative activation energies for reactions involving nitroaromatic compounds, calculated using computational methods.

| Reaction | Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Citation |

| Nitration (σ-complex formation) | Benzene | DFT | 7 | eurjchem.com |

| C-NO2 Bond Dissociation | Nitrobenzene | DFT (PBE0/6-31+G(d,p)) | 74.5 | nih.gov |

| Hydride Transfer | 2-Nitropropane | DFT | 19.8 | acs.org |

| C-H Bond Fission (ortho) | Nitrobenzene | Variational RRKM Theory | ~13.5 (56575.98/T) | researchgate.net |

The photochemistry of ortho-nitrobenzyl compounds is a well-studied area, providing a strong basis for predicting the photochemical behavior of this compound. chemrxiv.orgupenn.edu Upon irradiation with UV light, o-nitrobenzyl ethers typically undergo an intramolecular hydrogen abstraction, often referred to as a Norrish type II reaction. chemrxiv.org This process is initiated by the excitation of the nitro group, followed by the transfer of a hydrogen atom from the benzylic position of the alkoxy group to one of the oxygen atoms of the nitro group. medium.comchemrxiv.org

This hydrogen transfer results in the formation of a biradical intermediate, which then rearranges to form an aci-nitro tautomer. chemrxiv.orgacs.org The aci-nitro species is a key intermediate that can then proceed through several pathways, ultimately leading to the cleavage of the benzylic C-O bond and the release of the alcohol (in this case, 1,1,2,2-tetrafluoroethanol) and the formation of a 2-nitrosobenzaldehyde derivative. chemrxiv.orgrsc.org The quantum yields of these photoreactions can be strongly dependent on the nature of the leaving group and the reaction medium. rsc.orgrsc.org This photochemical cleavage property has made o-nitrobenzyl groups widely used as photolabile protecting groups in various applications. chemrxiv.orgupenn.edu

Applications and Structure Activity Relationships in Interdisciplinary Fields

Pharmaceutical and Agrochemical Research Applications

In the realms of pharmaceutical and agrochemical development, the pursuit of molecules with optimized efficacy, safety, and pharmacokinetic profiles is paramount. The structural features of 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene make it and its derivatives subjects of interest for creating new chemical entities.

The introduction of fluorine into drug candidates is a widely used strategy to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The 1,1,2,2-tetrafluoroethoxy (-OCHF2CF2H) group, while less common than the trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, modifies molecular properties in several key ways. The high electronegativity of the fluorine atoms can lower the pKa of nearby functional groups and create favorable dipole interactions with biological targets.

Furthermore, the C-F bond is significantly stronger than the C-H bond, making the tetrafluoroethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of a drug candidate. The lipophilicity of a molecule, a critical factor for membrane permeability, can also be fine-tuned by the addition of fluoroalkoxy groups, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profile.

While this compound is not itself a bioactive end-product, it serves as a valuable intermediate for the synthesis of more complex molecules. The nitro group is a versatile functional handle that can be readily reduced to an amine, yielding 2-(1,1,2,2-tetrafluoroethoxy)aniline (B1585689). uni.luavantorsciences.com This resulting aniline (B41778) is a key precursor for building a wide array of bioactive scaffolds. For instance, the aniline can be acylated, alkylated, or used in condensation reactions to form ureas, amides, sulfonamides, and various heterocyclic systems known to possess biological activity. drughunter.com

Another strategy in drug design is the use of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve biological activity or physicochemical characteristics. cambridgemedchemconsulting.com While the nitro group itself can be a pharmacophore, it is often considered a liability due to potential in vivo reduction to toxic hydroxylamines and nitrosoamines. nih.gov Therefore, it is frequently replaced with other electron-withdrawing groups that can mimic its electronic and steric properties, such as cyano, sulfone, or certain heterocyclic groups. nih.govnih.gov The design of bioactive molecules from this scaffold would likely involve the transformation of the nitro group into a more stable and functional alternative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. researchgate.netmdpi.com Consequently, the inhibition of VEGFR-2 is a major target for anticancer drug development. selleckchem.comnih.gov Small molecule inhibitors of VEGFR-2 typically bind to the ATP-binding site in the kinase domain. kpi.ua

A common pharmacophore for VEGFR-2 inhibitors includes a heterocyclic core that forms hydrogen bonds with the "hinge region" of the enzyme (specifically with residues like Cys919 and Asp1046), and a hydrophobic tail that occupies an adjacent allosteric pocket. kpi.ua Derivatives of 2-(1,1,2,2-tetrafluoroethoxy)aniline are well-suited for this application. The aniline moiety can be used to construct a urea (B33335) or amide linkage that interacts with the hinge region, while the phenyl ring substituted with the lipophilic tetrafluoroethoxy group can effectively occupy the hydrophobic back pocket. The fluorine atoms can enhance binding affinity within this pocket through favorable hydrophobic and dipolar interactions.

While no specific studies on derivatives of this compound as VEGFR-2 inhibitors are publicly available, the potency of other fluorinated inhibitors highlights the potential of this strategy.

Table 1: In Vitro Inhibitory Activity of Selected Fluorinated VEGFR-2 Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Sunitinib | VEGFR-2 | 80 | nih.gov |

| Sorafenib | VEGFR-2 | 90 | nih.gov |

| Vandetanib | VEGFR-2 | 40 | nih.gov |

| Axitinib | VEGFR-2 | 0.2 | nih.gov |

| Compound 25m (4-fluorophenyl derivative) | VEGFR-2 | 26 | selleckchem.com |

Materials Science and Polymer Chemistry

In materials science, fluorine-containing compounds are prized for their high thermal stability, chemical resistance, low dielectric constants, and unique surface properties. This compound represents a potential monomer precursor for creating high-performance fluorinated polymers.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and electrical insulating properties. researchgate.net The incorporation of fluorine, often through the use of fluorinated monomers, can further enhance these properties, particularly by lowering the dielectric constant and improving processability. rsc.orgmdpi.com

The primary route to using this compound in polymer synthesis involves its reduction to the corresponding aniline. This fluorinated aniline can then be used as a monomer in polycondensation reactions. For example, it can be reacted with aromatic dianhydrides (such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to produce novel fluorinated polyimides. researchgate.netresearchgate.net The presence of the bulky and electron-withdrawing tetrafluoroethoxy group in the polymer backbone would be expected to disrupt chain packing, thereby reducing crystallinity, lowering the dielectric constant, and increasing solubility in organic solvents, making the polymer more easily processable. researchgate.netrsc.org

Table 2: Properties of Polyimides Derived from Fluorinated Monomers

| Polymer (Diamine + Dianhydride) | Glass Transition Temp. (T₉) (°C) | Dielectric Constant (Dₖ) @ 1 MHz | Thermal Stability (Td,5%) (°C) | Reference |

|---|---|---|---|---|

| 6FDA-6FDAM | >300 | - | >500 | rsc.orgresearchgate.net |

| FPI-3 (Fluorinated Copolymer) | 221 | 2.60 | 451 | mdpi.com |

| PMDA + Fluorinated Diamine | - | 2.65 | - | mdpi.com |

Note: Td,5% is the temperature at which 5% weight loss occurs.

The development of high-voltage lithium-ion batteries requires electrolytes that can withstand oxidative decomposition at the cathode surface, which operates at potentials above 4.2 V versus Li/Li+. nih.govacs.org Conventional carbonate-based electrolytes are often unstable at these high voltages. Fluorinated compounds are increasingly used as additives or co-solvents to enhance the electrochemical stability of electrolytes. acs.orgbohrium.com

Fluorinated ethers, such as those containing the tetrafluoroethoxy group, are particularly promising. Their high anodic stability, a result of the electron-withdrawing fluorine atoms, prevents them from being easily oxidized. When used as an electrolyte additive, a compound like this compound (or more likely, a non-nitrated analogue like 1,1,2,2-tetrafluoroethyl methyl ether) can participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the electrode surfaces. acs.org This protective layer, often rich in lithium fluoride (B91410) (LiF), suppresses further electrolyte decomposition, reduces side reactions, and improves the long-term cycling performance and safety of high-voltage batteries. acs.org

Table 3: Performance of High-Voltage Lithium-Ion Cells with Fluorinated Electrolytes

| Electrolyte System | Cell Configuration | Performance Metric | Reference |

|---|---|---|---|

| 1M LiPF₆ in FEC/DMC (3:7) | LiNi₀.₈Mn₀.₁Co₀.₁O₂/Graphite | Improved cycling under high voltage | bohrium.com |

| 1.5M LiPF₆ in FEC/TFEC/TTE (2:6:2) | - | Enhanced long-term cycling, reduced side reactions | |

| FT46 (FEC/TFEC 4:6) | Li(Ni₀.₈Mn₀.₁Co₀.₁)O₂/Graphite | 82% capacity retention after 200 cycles (to 4.9V) | nih.govacs.org |

Abbreviations: FEC: Fluoroethylene Carbonate; DMC: Diethyl Carbonate; TFEC: Bis(2,2,2-trifluoroethyl) Carbonate; TTE: 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether.

Chemical Reagent and Intermediate Development

The compound this compound serves as a valuable intermediate in synthetic organic chemistry. Its utility stems from the presence of two key reactive functionalities: the nitro group and the activated aromatic ring. These features allow for a range of chemical transformations, making it a building block for more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

The nitro group is a versatile functional group that can undergo several important reactions. Most notably, it can be readily reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd), or metals in acidic media (e.g., Fe/HCl). wikipedia.org This transformation is fundamental, as it converts the electron-withdrawing nitrobenzene (B124822) into an electron-rich aniline derivative, 2-(1,1,2,2-tetrafluoroethoxy)aniline. This resulting aniline is a key precursor for the synthesis of heterocycles, dyes, and other specialized chemicals.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the tetrafluoroethoxy group, makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles. This reactivity is analogous to that of other nitroaromatics like 2-nitrochlorobenzene, where the chloride is readily displaced by various nucleophiles. wikipedia.org In the case of this compound, while the tetrafluoroethoxy group is not as effective a leaving group as a halogen, the activation provided by the nitro group can facilitate substitution reactions at other positions on the ring if they are suitably functionalized. Furthermore, the tetrafluoroethoxy group itself is generally stable under many reaction conditions, allowing for selective modification of other parts of the molecule.

The development of bifunctional intermediates like 2-hydroxy-β-nitrostyrenes highlights a strategy where different parts of a molecule are used sequentially in synthetic schemes, a principle applicable to intermediates like this compound. rsc.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product | Significance |

| Nitro Group Reduction | H₂, Pd/C or Fe, HCl | 2-(1,1,2,2-Tetrafluoroethoxy)aniline | Precursor for amines, amides, and heterocyclic compounds. |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, RS⁻, R₂NH) | Substituted nitrobenzene derivatives | Introduction of new functional groups onto the aromatic ring. |

| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Dinitro derivatives | Further functionalization (requires forcing conditions due to deactivation). |

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies

Nitroaromatic compounds as a class are widely recognized for their potential toxicity and biological activity, making them a subject of extensive Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies. nih.govresearchgate.net These studies aim to correlate the chemical structure of a compound with its biological or toxicological effects. For this compound, SAR and STR analyses are crucial for predicting its behavior in biological systems and for guiding the design of safer, more effective derivatives in fields like drug discovery and agrochemistry.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for nitrobenzenes to predict their toxicity. nih.gov These models often use molecular descriptors such as the logarithm of the octanol-water partition coefficient (log Kow) to represent hydrophobicity, and quantum chemical parameters like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) to describe the compound's electrophilicity and susceptibility to reduction. nih.govnih.gov For this compound, the highly fluorinated ethoxy group significantly impacts its lipophilicity and electronic properties, which must be accounted for in any SAR or STR model.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In this compound, the specific 1,1,2,2-tetrafluoro pattern on the ethoxy group has profound implications for its activity and toxicity.

One of the most significant effects of fluorination is the increased metabolic stability. The carbon-fluorine bond is exceptionally strong (around 105.4 kcal/mol), making it resistant to cleavage. nih.gov In a non-fluorinated ethoxy group, metabolic oxidation at the carbon atom adjacent to the ether oxygen (α-carbon) is a common detoxification pathway. The presence of two fluorine atoms at this position in the 1,1,2,2-tetrafluoroethoxy moiety effectively blocks this metabolic route, which can lead to increased bioavailability and a longer biological half-life.

Furthermore, fluorine is highly electronegative. The tetrafluoroethoxy group acts as a strong electron-withdrawing group through inductive effects, which can influence the acidity or basicity of nearby functional groups and alter the electronic nature of the entire molecule. nih.gov This electronic perturbation affects how the molecule interacts with biological targets like enzymes and receptors. While fluorination can sometimes lead to toxic metabolites, such as fluoroacetic acid, this is dependent on the specific structure and metabolic pathway. nih.gov The stability of the tetrafluoroethoxy group makes it less likely to degrade into such toxic byproducts compared to other fluorinated alkyl chains.

The presence of multiple fluorine atoms also significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and distribute into fatty tissues. This can influence both its efficacy as a potential bioactive agent and its toxicity profile.

Table 2: Comparison of Properties for Ethoxybenzene Derivatives

| Compound | Key Structural Feature | Expected Metabolic Stability | Lipophilicity (Predicted LogP) | Electronic Effect of Substituent |

| 2-Ethoxynitrobenzene | Non-fluorinated ethoxy group | Susceptible to O-dealkylation and oxidation at the α-carbon. | Lower | Weakly electron-donating (by resonance) |

| This compound | Tetrafluoroethoxy group | High; blocked metabolic oxidation at the α- and β-carbons. | Higher | Strongly electron-withdrawing (inductive) |

In the absence of extensive experimental data, computational or in silico methods provide a powerful and cost-effective means to predict the activity and toxicity of chemicals like this compound. nih.govresearchgate.net These approaches use the chemical structure to generate models that can estimate biological endpoints.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) modeling is a primary computational tool. dergipark.org.trdergipark.org.tr These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed biological activity or toxicity for a series of related compounds. researchgate.netyoutube.com For nitroaromatic compounds, key descriptors often include:

Electronic Descriptors: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and molecular polarizability are used to quantify the molecule's reactivity and its ability to accept an electron, a critical step in the metabolic activation of nitro groups. nih.govresearchgate.net

Hydrophobicity Descriptors: The octanol-water partition coefficient (log Kow or logP) is used to model the transport of the compound through biological membranes.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule, which are important for its fit within a biological receptor or enzyme active site.

For more complex analyses, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be employed. mdpi.com CoMFA aligns a set of molecules and calculates their steric and electrostatic fields, correlating variations in these fields with changes in biological activity. This could be used to understand how the specific conformation of the tetrafluoroethoxy group in this compound influences its interactions with a target.

Furthermore, rule-based expert systems and machine learning models are increasingly used to predict toxicity. frontiersin.org These systems are trained on large datasets of known toxic compounds and can identify structural alerts—specific chemical fragments or motifs associated with toxicity—that may be present in the molecule of interest. nih.gov

Table 3: Common Molecular Descriptors in Computational SAR/STR for Nitroaromatics

| Descriptor Class | Example Descriptor | Relevance to this compound |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Predicts susceptibility of the nitro group to bioreduction, a key toxicity pathway. nih.gov |

| Electronic | Hyperpolarizability | Relates to the electronic properties and potential for non-linear optical applications or specific interactions. dergipark.org.tr |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Models membrane permeability and bioaccumulation potential, influenced by the lipophilic tetrafluoroethoxy group. nih.gov |

| Topological | Molecular Connectivity Indices | Encodes information about the size, branching, and shape of the molecule. |

| Quantum Chemical | Conductor-like Screening Model (COSMO) Area | Represents the molecular surface area available for interaction with a solvent or receptor. dergipark.org.tr |

Environmental and Toxicological Research Perspectives

Environmental Fate and Transport Studies

The environmental journey of a chemical is dictated by a complex interplay of its properties and environmental conditions. For 2-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, the strong carbon-fluorine bonds and the nitro group are key determinants of its fate and transport.

Biodegradation Pathways (Aerobic and Anaerobic)

The biodegradation of nitroaromatic compounds is a critical removal mechanism from the environment. nih.gov Microorganisms have evolved various pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov The primary strategies involve the reduction of the nitro group or the oxidation of the aromatic ring. nih.gov

For nitrobenzene (B124822), biodegradation can proceed under both aerobic and anaerobic conditions. cdc.gov Aerobic pathways often initiate with dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols that can be further metabolized. nih.gov Anaerobic pathways typically involve the reduction of the nitro group to nitrosobenzene (B162901), phenylhydroxylamine, and ultimately aniline (B41778). cdc.gov

Photolysis and Hydrolysis Processes in Aqueous and Atmospheric Environments

Photolysis, or the breakdown of a chemical by light, can be a significant degradation pathway for aromatic compounds in the environment. Nitrobenzene itself is known to undergo photolysis in water. cdc.gov The absorption of ultraviolet radiation can excite the molecule, leading to reactions such as the photorelease of nitric oxide (NO). rsc.org The rate and products of photolysis are highly dependent on the wavelength of light and the surrounding environmental matrix. acs.org For this compound, the chromophore is the nitroaromatic system, and it is expected to absorb light in the UV region, making it susceptible to direct photolysis. The fluorinated ether group may influence the electronic properties of the molecule and thus its photolytic behavior.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for the nitro group on an aromatic ring under typical environmental conditions. cdc.gov However, the ether linkage in this compound could potentially be subject to cleavage. Ether cleavage is typically an acid-catalyzed process. wikipedia.orglibretexts.org Given the stability of the C-F bonds, the cleavage of the C-O bond in the tetrafluoroethoxy group would likely require harsh conditions not commonly found in the environment. Therefore, hydrolysis is predicted to be a slow process for this compound.

Mobility in Soil and Water (Leaching Potential, Adsorption-Desorption Behavior)

The mobility of an organic compound in soil and its potential to leach into groundwater are governed by its partitioning behavior between the solid and aqueous phases. This is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Nitrobenzene has been shown to have moderate to high mobility in soil, with its adsorption being influenced by the organic matter content of the soil. cdc.gov

The introduction of the tetrafluoroethoxy group is expected to increase the hydrophobicity (and likely the octanol-water partition coefficient, Kow) of the molecule compared to nitrobenzene. Generally, higher hydrophobicity leads to stronger adsorption to soil organic matter and reduced mobility. Therefore, this compound is predicted to have a lower leaching potential than nitrobenzene. However, some fluorinated compounds exhibit complex partitioning behaviors that are not solely predicted by hydrophobicity.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its surrounding environment. It is a key concern for persistent and hydrophobic compounds. The potential for a chemical to bioaccumulate is often estimated using its Kow value. As previously mentioned, the tetrafluoroethoxy group is expected to increase the hydrophobicity of this compound. This suggests a potential for bioaccumulation in aquatic organisms.

However, the bioaccumulation of fluorinated compounds can be complex. Some per- and polyfluoroalkyl substances (PFAS) are known to bind to proteins in the blood and liver, leading to bioaccumulation patterns that are not solely explained by lipid partitioning. While nitrobenzene itself is not expected to significantly bioconcentrate in aquatic organisms, the properties of the fluorinated derivative warrant further investigation into its bioaccumulation potential. cdc.gov

Interactive Data Table: Predicted Environmental Fate of this compound (Qualitative)

| Environmental Process | Predicted Behavior of this compound | Rationale (based on structural analogues) |

| Biodegradation | Likely slow and incomplete | C-F bonds are highly stable and resistant to microbial attack. nih.gov |

| Photolysis | Potentially significant | Nitroaromatic system acts as a chromophore. cdc.govrsc.org |

| Hydrolysis | Likely insignificant under normal environmental conditions | Ether linkage and C-F bonds are generally stable. cdc.govwikipedia.org |

| Soil Mobility | Lower than nitrobenzene | Increased hydrophobicity due to the fluoroalkoxy group. |

| Volatilization | Uncertain, potentially lower than smaller nitroaromatics | Increased molecular weight may reduce vapor pressure. |

| Bioaccumulation | Potential for bioaccumulation | Increased hydrophobicity; behavior of fluorinated compounds can be complex. |

Toxicological Assessments and Mechanisms of Action

The toxicological effects of this compound have not been specifically documented. However, insights can be drawn from the known toxicology of nitrobenzene and general principles of organofluorine toxicity.

The primary toxic effect of nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. researchgate.net This effect is mediated by the metabolic reduction of the nitro group to reactive intermediates like nitrosobenzene and phenylhydroxylamine. nih.gov Given the presence of the nitro group, it is plausible that this compound could also induce methemoglobinemia through a similar metabolic activation pathway.

The presence of the tetrafluoroethoxy group could modulate this toxicity. The fluorinated substituent may alter the rate and pathways of metabolism, potentially affecting the formation of the toxic intermediates. Furthermore, the cleavage of the ether bond or the C-F bonds could lead to the formation of other toxic metabolites. For instance, the metabolism of some fluorinated ethers can produce toxic alcohols. nih.gov

Metabolism and Biotransformation Pathways (e.g., reduction to aminophenols, oxidation to nitrophenols)

The metabolism of nitroaromatic compounds, including this compound, is a critical determinant of their toxicological profiles. Two primary biotransformation pathways have been identified for nitrobenzene and its derivatives: reduction of the nitro group and oxidation of the aromatic ring. nih.gov

The reduction of the nitro group is considered the more toxicologically significant pathway, leading to the formation of intermediates that are implicated in the hematopoietic and carcinogenic effects of these compounds. cdc.gov This process can yield aniline or substituted anilines. For nitrobenzene, this reduction is largely carried out by the bacteria within the gastrointestinal tract. nih.gov The resulting aminophenols, such as p-aminophenol, are recognized as urinary metabolites and can serve as biomarkers of exposure. www.gov.uk

The second major metabolic route is the oxidation of the benzene (B151609) ring, which results in the formation of nitrophenols. www.gov.uk Hepatic microsomal cytochrome P450 enzymes are capable of catalyzing the oxidation of nitrobenzene to produce m- and p-nitrophenols. cdc.gov These nitrophenols can be further metabolized to aminophenols before excretion. cdc.gov

A simplified representation of the metabolism of nitrobenzene is available, illustrating the conversion to nitrosobenzene, phenylhydroxylamine, and finally aniline. nih.gov

Effects on Electron Transfer in Cellular and Biochemical Models

Nitroaromatic compounds are known to interfere with biological electron transfer processes, a mechanism that underlies some of their toxic effects. Research on various nitrobenzene derivatives has demonstrated their ability to affect electron transport in both cellular and chemical models. nih.gov

In cellular systems, such as Ehrlich tumor cells, nitrobenzene derivatives can stimulate oxygen consumption, which is indicative of their interaction with the electron transport chain. nih.gov This effect can be influenced by the presence of substances like glucose and glutathione. nih.gov The stimulation of oxygen uptake is often linked to the generation of reactive oxygen species (ROS) through futile cycling, where the nitro compound is repeatedly reduced and then re-oxidized, consuming reducing equivalents and producing superoxide (B77818) radicals. epa.gov

The reduction of nitroaromatic compounds can occur via single-electron or two-electron pathways mediated by various flavoenzymes. nih.gov The single-electron reduction produces a nitro anion radical, which can then transfer an electron to molecular oxygen to form superoxide, regenerating the parent nitro compound. This redox cycling can lead to oxidative stress. nih.gov Two-electron reduction, catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1), bypasses the radical intermediate and is generally considered a detoxification pathway. nih.gov

Recent studies have also explored vibration-assisted charge transfer across interfaces, demonstrating that specific vibrational excitations can enhance electron transfer processes. arxiv.org Furthermore, the photocatalytic degradation of nitrobenzene has been shown to involve extracellular electron transfer, highlighting the diverse ways these compounds can participate in redox reactions. mdpi.com

Mechanisms of Specific Toxicological Effects (e.g., methaemoglobinaemia)

A hallmark toxicological effect of nitrobenzene and its derivatives is methemoglobinemia, a condition characterized by the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to bind and transport oxygen. nih.govnih.gov This leads to functional anemia and tissue hypoxia. nih.gov

The mechanism of nitrobenzene-induced methemoglobinemia is well-established and involves its metabolic reduction products. nih.gov Following absorption, nitrobenzene is metabolized, primarily by intestinal microflora, to intermediates such as nitrosobenzene and phenylhydroxylamine. nih.govaoemj.org These metabolites are potent oxidizing agents that directly cause the oxidation of hemoglobin to methemoglobin. epa.govaoemj.org The resulting methemoglobin gives the blood a characteristic chocolate-brown color. nih.gov

The severity of methemoglobinemia is dependent on the level of exposure, with symptoms ranging from cyanosis, headache, and dizziness at lower levels to more severe effects like respiratory depression, coma, and potentially death at higher concentrations. www.gov.ukresearchgate.net Individuals with a congenital deficiency in the enzyme cytochrome-b5 reductase, which is responsible for reducing methemoglobin back to hemoglobin, are particularly susceptible to the effects of methemoglobin-inducing agents. nih.gov

The clinical management of nitrobenzene-induced methemoglobinemia often involves the administration of methylene (B1212753) blue, which acts as a cofactor for NADPH-methemoglobin reductase, enhancing the reduction of methemoglobin. nih.govnih.gov

In Silico Methods for Toxicity Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the toxicity of chemicals, including nitroaromatic compounds, thereby reducing the need for animal testing. nih.gov These computational approaches aim to correlate the chemical structure of a compound with its biological activity or toxicity. nih.govresearchgate.net

For nitroaromatic compounds, several QSAR models have been developed to predict their in vivo toxicity, often based on the 50% lethal dose (LD50) in rats. nih.govmdpi.com These models utilize a wide range of molecular descriptors that capture various physicochemical properties of the molecules. nih.govmdpi.com Ensemble learning approaches, which combine multiple individual models, have shown improved predictive performance for the toxicity of nitroaromatic compounds. nih.govmdpi.com

The development of robust QSAR models relies on high-quality data and appropriate validation techniques to ensure their reliability. mdpi.com The Accumulated Local Effect (ALE) technique can be used to assess the contribution of different molecular descriptors to the predicted toxicity, providing insights into the structure-toxicity relationship. nih.gov

While these models are powerful, challenges remain, such as the quality of available toxicity data and the complexity of certain toxicological endpoints like hepatotoxicity. frontiersin.org Despite these limitations, in silico methods are increasingly being integrated into regulatory frameworks for chemical safety assessment. nih.gov

Genotoxicity and Carcinogenicity Assessments of Nitrobenzene Derivatives

The genotoxic and carcinogenic potential of nitrobenzene and its derivatives has been the subject of numerous studies, with some conflicting findings.

In terms of genotoxicity, nitrobenzene has generally tested negative in bacterial mutation assays, such as the Ames test, both with and without metabolic activation. epa.govnih.gov However, some of its metabolites have shown positive results. researchgate.net Studies on mono-nitrobenzene derivatives have indicated that their mutagenicity in the Salmonella assay system can be induced in the presence of norharman, with ortho isomers showing stronger effects. nih.gov The rec assay has also been used, with para-substituted nitrobenzene derivatives consistently showing positive results. nih.gov In mammalian cells, nitrobenzene did not induce unscheduled DNA synthesis in cultured human or rat hepatocytes. nih.gov

Regarding carcinogenicity, the International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies. www.gov.uk Inhalation exposure to nitrobenzene has been shown to cause tumors at multiple sites in rats and mice. www.gov.uknih.gov The proposed mechanisms of carcinogenicity for nitrobenzene are complex and may involve its metabolic activation to reactive intermediates that can interact with cellular macromolecules. epa.gov However, the exact mechanism by which nitrobenzene causes cancer has not been fully elucidated. nih.gov

Reproductive and Developmental Toxicity Studies of Nitrobenzene Derivatives

Studies on nitrobenzene derivatives have revealed significant effects on the reproductive system, particularly in males, while developmental toxicity appears to be less of a concern.

Nitrobenzene is recognized as a male reproductive toxicant in animal models. nih.govepa.gov Exposure in rats and mice has been associated with decreased weights of the testes and epididymis, testicular atrophy, and reduced sperm production. nih.govepa.gov These effects have been observed following inhalation, oral, and dermal exposure routes. nih.gov The reproductive toxicity of nitrobenzene is suspected to be linked to its metabolic activation and subsequent oxidative stress in the testes.

In contrast, developmental toxicity studies in animals have shown limited effects. epa.gov Inhalation exposure to nitrobenzene in rats during gestation did not result in significant developmental effects. epa.gov A study in Sprague-Dawley rats indicated that the reproductive and developmental toxicity effects of nitrobenzene on female reproductive physiology were mild. epa.gov

A safety data sheet for 1,4-dichloro-2-nitrobenzene (B41259) indicates that it is suspected of damaging fertility or the unborn child. thermofisher.com Similarly, a safety data sheet for 2-nitrotoluene (B74249) states it is suspected of damaging fertility or the unborn child. sigmaaldrich.com